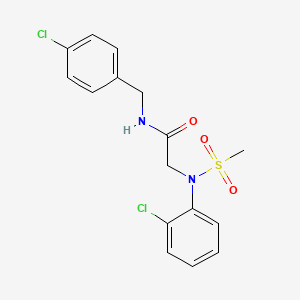
2-(3-methylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of beta-carboline derivatives often involves conventional methods, such as Pictet-Spengler condensation, which is a key reaction in forming the core structure of these compounds. For example, Harley-Mason and Waterfield (1963) described the synthesis of related beta-carboline derivatives through conventional methods, highlighting the versatility and adaptability of synthetic strategies in generating these complex molecules (Harley-Mason & Waterfield, 1963).
Molecular Structure Analysis
The molecular structure of beta-carboline derivatives is characterized by their indole-like framework, which significantly influences their chemical behavior and interactions. The crystal structure of related compounds, such as 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide, has been analyzed, providing insights into the conformation and spatial arrangement of the molecule, which are critical for understanding its chemical properties and reactivity (Mohideen et al., 2019).
Chemical Reactions and Properties
Beta-carboline derivatives undergo various chemical reactions, including rearrangements and substitutions, which are fundamental to their chemical diversity and biological activity. The rearrangement reactions, in particular, demonstrate the dynamic nature of these compounds under different chemical conditions, leading to the formation of isomeric products with distinct structures and properties (Harley-Mason & Waterfield, 1963).
Physical Properties Analysis
The physical properties of beta-carboline derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular framework and substituents. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications. The crystal structure analysis provides valuable information on the compound's solid-state characteristics, contributing to the overall understanding of its physical properties (Mohideen et al., 2019).
Propriétés
IUPAC Name |
2-[(3-methylphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2/c1-14-5-4-6-15(11-14)12-21-10-9-17-16-7-2-3-8-18(16)20-19(17)13-21/h2-8,11,20H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBBOEIGIAUJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC3=C(C2)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylbenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-morpholin-4-yl-3'-(1H-pyrazol-1-yl)biphenyl-3-yl]ethanone](/img/structure/B5680048.png)
![(3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B5680056.png)
![1-(4-isopropylphenyl)-5-oxo-N-[3-(2-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5680064.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-6-fluoro-3-quinolinecarboxylate](/img/structure/B5680073.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5680080.png)

![{1-[2-(3-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5680100.png)
![isopropyl 4-[(6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B5680110.png)

![N,1-diethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5680116.png)
![3-cyclopropyl-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B5680132.png)

![N-[2-(1,3-benzoxazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5680143.png)
![2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-ylmethyl]-6,8-dimethyl-4-quinolinol dihydrochloride](/img/structure/B5680153.png)